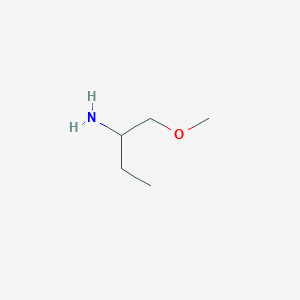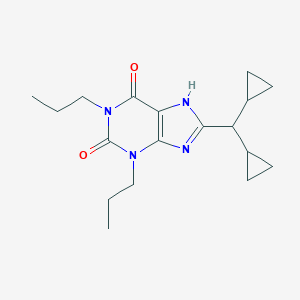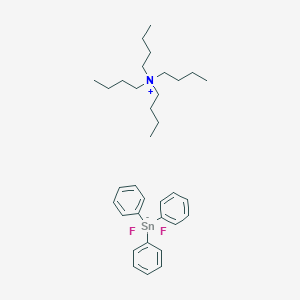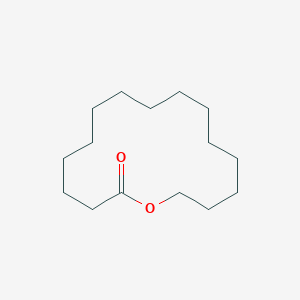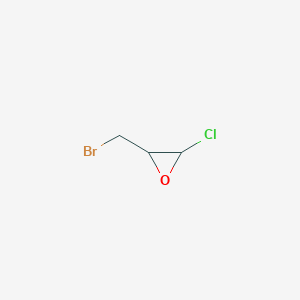![molecular formula C8H15N B145870 3-Azabicyclo[3.2.2]nonane CAS No. 283-24-9](/img/structure/B145870.png)
3-Azabicyclo[3.2.2]nonane
Descripción general
Descripción
3-Azabicyclo[3.2.2]nonane is a chemical compound with the formula C8H15N . It has a molecular weight of 125.2114 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
New derivatives of 3-azabicyclo[3.2.2]nonanes have been prepared and characterized using FT-IR spectroscopy, HRMS, and NMR spectroscopy . A radical-based strategy has been reported for the construction of an indole-fused azabicyclo[3.3.1]nonane structural framework .
Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.2.2]nonane can be viewed using Java or Javascript . It has a molecular formula of C8H15N .
Chemical Reactions Analysis
New derivatives of 3-azabicyclo[3.2.2]nonanes have been prepared and investigated for their antiplasmodial activities against the sensitive NF54 strain and the multiresistant K1 strain of Plasmodium falciparum, and for their antitrypanosomal activity against Trypanosoma brucei rhodesiense .
Physical And Chemical Properties Analysis
3-Azabicyclo[3.2.2]nonane has a density of 0.9±0.1 g/cm3, a boiling point of 188.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.5±3.0 kJ/mol and a flash point of 60.8±16.5 °C .
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
3-Azabicyclo[3.2.2]nonane derivatives have been studied for their potential in treating protozoal infections. They exhibit significant antiprotozoal activities , particularly against pathogens like Plasmodium falciparum, which causes malaria, and Trypanosoma brucei rhodesiense, responsible for sleeping sickness . The derivatives have shown promising in vitro activity against both sensitive and multiresistant strains of P. falciparum .
Anti-Malarial Applications
In the fight against malaria, certain derivatives of 3-Azabicyclo[3.2.2]nonane have demonstrated high antiplasmodial activity. For instance, the compound N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine showed potent in vitro activity against the P. falciparum NF54 strain with an IC50 value of 0.848 nm . This highlights its potential as a lead compound for developing new anti-malarial drugs.
Treatment of Sleeping Sickness
The derivatives of 3-Azabicyclo[3.2.2]nonane are also being explored for their efficacy in treating Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This disease is usually fatal if untreated, and the need for new, safe, and effective treatments is critical. The compounds have shown in vitro activity against Trypanosoma brucei rhodesiense, offering a potential pathway for new therapeutic agents .
Synthesis of Pyrimidine Hybrids
Research has been conducted on synthesizing hybrids of 3-Azabicyclo[3.2.2]nonane with pyrimidine, which have shown activity against tropical diseases. These hybrids are particularly interesting due to their dual activity against both malaria and sleeping sickness, with some showing submicromolar concentration activity against P. falciparum NF54 and high selectivity .
Safety And Hazards
Direcciones Futuras
There is a great demand for potent new antiplasmodial drugs . The modular approach developed for the construction of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .
Propiedades
IUPAC Name |
3-azabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHZOBEUWVYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059771 | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.2]nonane | |
CAS RN |
283-24-9 | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo(3.2.2)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



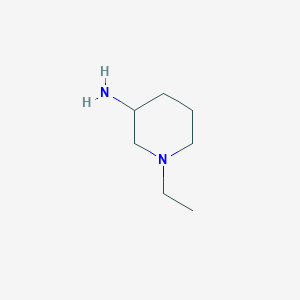
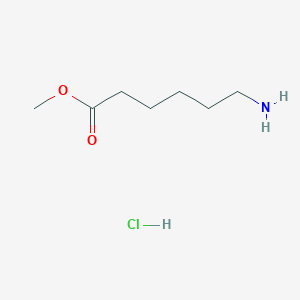
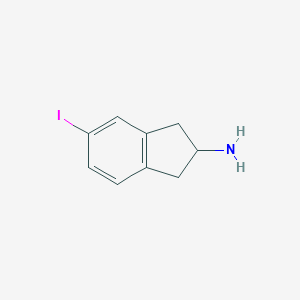
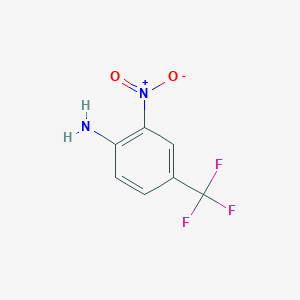
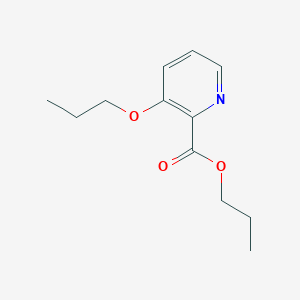
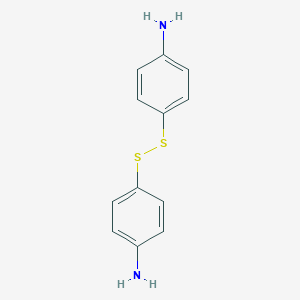
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
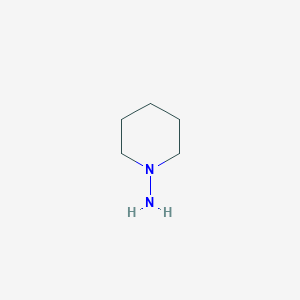
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
